
2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine is a compound that belongs to the class of aminothiazoles. Aminothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an ethoxy group and a thiazole ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 1,3-thiazol-2-amine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the thiazole attacks the electrophilic carbon of the ethyl bromoacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents such as ethanol or acetonitrile at room temperature or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amine derivatives, and substitution reactions can result in a variety of substituted thiazole compounds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can chelate metal ions, which may enhance its biological activity. It can also interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial effects . The exact pathways and molecular targets involved in its mechanism of action are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Thiazol-2-amine: A precursor in the synthesis of 2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine, known for its antimicrobial properties.
6-Ethoxy-1,3-benzothiazole-2-amine: Another aminothiazole derivative with similar biological activities.
2-(1,3-Thiazol-4-yl)ethan-1-ol:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an ethoxy group and a thiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C7H12N2OS |
|---|---|
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
2-ethoxy-2-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-2-10-6(5-8)7-9-3-4-11-7/h3-4,6H,2,5,8H2,1H3 |
Clave InChI |
VOKRVQBREDYHLN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN)C1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



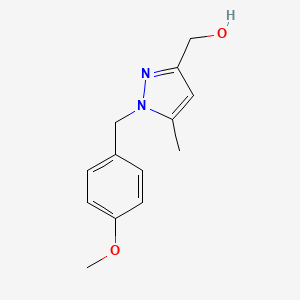
![Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15276508.png)
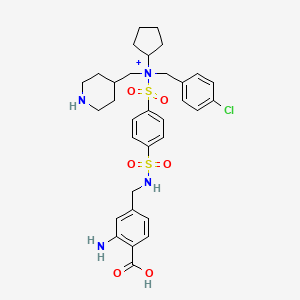
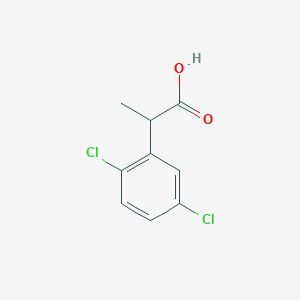

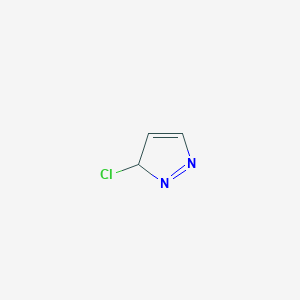
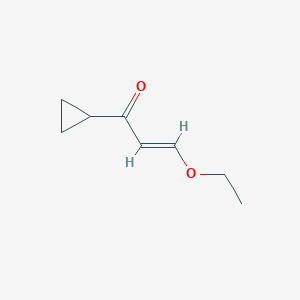

![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
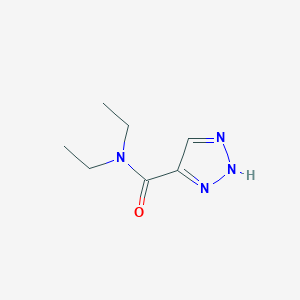


![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)
